molecular formula C13H16BrF2N B13721929 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine

1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine

Cat. No.: B13721929
M. Wt: 304.17 g/mol
InChI Key: TZJWXRJVZIOABI-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3-bromophenyl group and two fluorine atoms

Preparation Methods

The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H16BrF2N

Molecular Weight

304.17 g/mol

IUPAC Name

1-[2-(3-bromophenyl)ethyl]-4,4-difluoropiperidine

InChI

InChI=1S/C13H16BrF2N/c14-12-3-1-2-11(10-12)4-7-17-8-5-13(15,16)6-9-17/h1-3,10H,4-9H2

InChI Key

TZJWXRJVZIOABI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCC2=CC(=CC=C2)Br

Origin of Product

United States

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